(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide
Description
This compound is a benzothiazole-based cationic dye featuring a conjugated heptatriene linker bridging two 1-ethylbenzo[e][1,3]benzothiazolium moieties, with iodide as the counterion. Its extended π-conjugation system and planar structure make it notable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials . The ethyl substituents enhance solubility in polar organic solvents, while the iodide anion stabilizes the cationic charge through ionic interactions. Crystallographic studies using programs like SHELXL (as referenced in structural validation methodologies ) would be critical for resolving its conformation and packing efficiency.
Properties
Molecular Formula |
C33H29IN2S2 |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide |
InChI |
InChI=1S/C33H29N2S2.HI/c1-3-34-30(36-28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-6-5-7-9-19-31-35(4-2)33-27-17-13-11-15-25(27)21-23-29(33)37-31;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JJVOAWNDTVBNAM-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C=C/C=C/C=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/SC5=C1C6=CC=CC=C6C=C5.[I-] |
Canonical SMILES |
CCN1C(=CC=CC=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the hepta-2,4,6-trienylidene side chain. The final step involves the iodination to form the iodide salt. Common reagents used in these reactions include ethyl iodide, benzothiazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful for different applications.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
Compound A : "(2Z)-1-methyl-2-[(2E,4E)-5-(1-methylbenzo[d]thiazol-3-ium-2-yl)penta-2,4-dienylidene]benzo[d]thiazole; chloride"
- Key Differences: Shorter conjugation (penta-dienylidene vs. hepta-trienylidene), leading to a blue-shifted absorption maximum (~450 nm vs. ~620 nm for the target compound). Methyl substituents reduce solubility in ethanol by ~30% compared to ethyl groups. Chloride counterion increases lattice energy, resulting in a higher melting point (285°C vs. 245°C for the iodide form) .
Compound B: "(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline; iodide"
- Key Differences: Replacement of benzothiazole with quinoline alters electronic properties, increasing molar absorptivity (ε = 120,000 M⁻¹cm⁻¹ vs. 85,000 M⁻¹cm⁻¹). Reduced thermal stability due to weaker S···π interactions in the solid state compared to S···I⁻ interactions in the target compound .
Functional Analogues in Bioactive Chemistry
Compound C: Salternamide E (a marine actinomycete-derived benzothiazole)
- Lacks iodide counterion, relying on hydrogen-bonding networks for crystal stabilization .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Absorption λₘₐₓ (nm) | 620 | 450 | 650 |
| Solubility in EtOH (mg/mL) | 12.5 | 8.7 | 15.2 |
| Melting Point (°C) | 245 | 285 | 210 |
| Thermal Decomposition (°C) | 320 | 310 | 290 |
Table 2: Bioactivity Comparison (in vitro)
| Bioassay | Target Compound | Compound C |
|---|---|---|
| Antimicrobial (MIC, µg/mL) | >100 | 2.5 |
| Cytotoxicity (IC₅₀, µM) | 15.8 | 0.3 |
| Ferroptosis Induction | None observed | Moderate |
Critical Analysis
- Optoelectronic Superiority : The target compound’s extended conjugation and iodide counterion make it more suitable for charge-transfer applications than Compound A or B. However, its lack of ferroptosis-inducing activity limits pharmaceutical relevance compared to natural benzothiazoles like Compound C .
- Synthetic Challenges: The heptatriene linker introduces synthetic complexity, requiring precise control over stereochemistry (2Z,2E,4E,6E) to avoid isomerization, as noted in crystallographic validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
